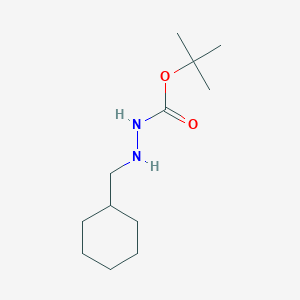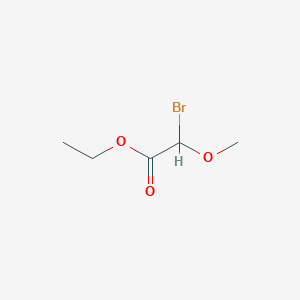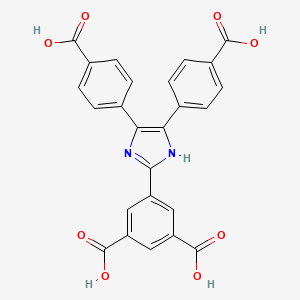
Ethyl 2-amino-3-methylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-methylisonicotinate is an organic compound that belongs to the class of isonicotinates It is a derivative of isonicotinic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-methylisonicotinate can be synthesized through a multi-step process. One common method involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl isonicotinate is then subjected to a nitration reaction to introduce a nitro group at the 2-position. This intermediate is subsequently reduced to form the amino group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can facilitate the esterification and nitration steps, while hydrogenation reactors can be employed for the reduction of the nitro group to an amino group.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to this compound.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-methylisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-methylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Ethyl 2-amino-3-methylisonicotinate can be compared with other similar compounds such as:
Methyl isonicotinate: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.
Ethyl isonicotinate: Lacks the amino group, limiting its applications in medicinal chemistry.
2-Aminoisonicotinic acid: Contains an amino group but lacks the ester functionality, affecting its solubility and reactivity.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3,(H2,10,11) |
Clave InChI |
WGJMVRLWMDVQSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NC=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)




![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)


